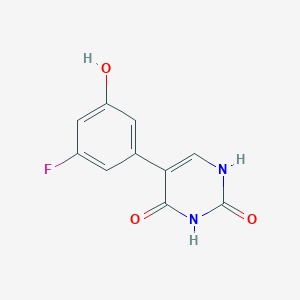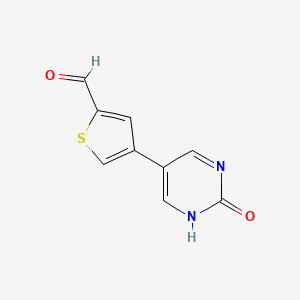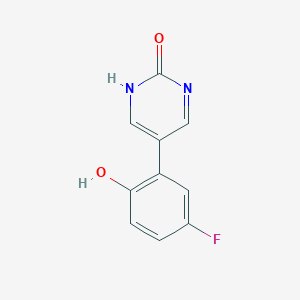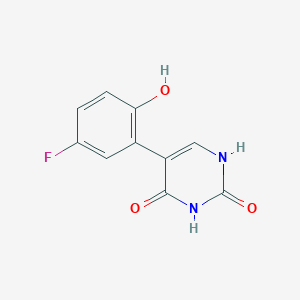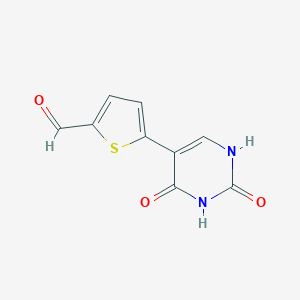
5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% (5-AP-2-HP) is a synthetic pyrimidine derivative of phenylacetaldehyde. It is a white crystalline solid with a melting point of 221-223°C and a molecular weight of 264.32 g/mol. 5-AP-2-HP has been used in laboratory experiments as a model compound for studying the properties of pyrimidine derivatives.
Applications De Recherche Scientifique
5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used in studies to investigate the properties of pyrimidine derivatives, to explore their potential as therapeutic agents, and to examine their mechanism of action. It has also been used to study the effects of environmental factors on the structure and activity of pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed that it has an inhibitory effect on the enzyme dihydropyrimidine dehydrogenase (DPYD), which is involved in the metabolism of certain nucleosides and pyrimidines. This inhibition leads to an increase in the levels of these compounds in the body, which can have therapeutic effects.
Biochemical and Physiological Effects
In laboratory studies, 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as to inhibit the growth of certain bacteria. It has also been shown to have an inhibitory effect on the enzyme dihydropyrimidine dehydrogenase (DPYD), which is involved in the metabolism of certain nucleosides and pyrimidines.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments is that it is a relatively stable compound, with a high purity and a low melting point. This makes it easy to handle and store. Another advantage is that it is relatively inexpensive to produce. The main limitation is that it is not a naturally occurring compound, so its properties may not be representative of other pyrimidine derivatives.
Orientations Futures
There are a number of potential future directions for research using 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95%. These include further studies into its anti-inflammatory, anti-cancer, and antibacterial properties. Additionally, further research into its mechanism of action and potential therapeutic applications is needed. Other potential areas of research include the development of new synthesis methods for 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% and the exploration of its potential as a drug delivery system. Finally, further studies into the effects of environmental factors on the structure and activity of pyrimidine derivatives could be conducted.
Méthodes De Synthèse
5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% can be synthesized from the reaction of phenylacetaldehyde with 2-amino-5-chloropyrimidine. This reaction is carried out in a solvent such as methanol at a temperature of 70°C for 15-20 hours. The product is then isolated and purified by recrystallization.
Propriétés
IUPAC Name |
5-(3-acetylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8(15)9-3-2-4-10(5-9)11-6-13-12(16)14-7-11/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQAFRORYGVKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686810 |
Source


|
| Record name | 5-(3-Acetylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111108-71-4 |
Source


|
| Record name | 5-(3-Acetylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

